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4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol

Cat. No.: B13031200
M. Wt: 180.12 g/mol
InChI Key: UTFVRHWVFZFUNL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzotriazole (B28993) Chemistry

The journey of benzotriazole chemistry began in the late 19th century, and since then, it has evolved into a cornerstone of organic synthesis. Initially recognized for their utility as corrosion inhibitors for metals like copper, the applications of benzotriazoles have expanded dramatically over the decades. ncat.edu Researchers soon discovered the versatility of the benzotriazole ring system as a synthetic auxiliary, capable of facilitating a wide array of chemical transformations. This has led to the development of a rich and diverse chemistry surrounding this scaffold.

Fundamental Significance of the Benzotriazole Scaffold in Organic Synthesis and Heterocyclic Systems

The benzotriazole scaffold is a bicyclic heterocyclic system where a benzene (B151609) ring is fused to a 1,2,3-triazole ring. This structure imparts a unique combination of stability and reactivity. In organic synthesis, benzotriazole can act as a leaving group, an activating group, and a precursor for various functional groups. Its derivatives are instrumental in the construction of complex molecules, including other heterocyclic systems. The ability of the nitrogen atoms in the triazole ring to engage in various reactions makes it a valuable tool for chemists.

The fundamental importance of the benzotriazole scaffold is underscored by its presence in numerous pharmaceuticals and agrochemicals, highlighting its role in medicinal chemistry and drug discovery.

Unique Structural and Electronic Features of 4-Nitro-1H-benzo[d]quora.comncat.edugoogle.comtriazol-1-ol

The introduction of a nitro group and a hydroxyl group onto the benzotriazole framework, as seen in 4-Nitro-1H-benzo[d] quora.comncat.edugoogle.comtriazol-1-ol, significantly influences its structural and electronic properties. The nitro group (NO2) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and directs incoming groups to the meta position relative to itself. quora.com Conversely, the hydroxyl group (-OH) attached to the triazole nitrogen (N-1) also imparts specific characteristics.

The precise positioning of the nitro group at the 4-position of the benzene ring, in conjunction with the 1-hydroxy substituent on the triazole ring, creates a unique electronic environment within the molecule. This specific arrangement of functional groups is expected to influence the compound's acidity, reactivity, and potential applications.

Table 1: Computed Properties of a Related Isomer, 4-nitro-1H-benzotriazole

PropertyValue
Molecular Weight164.12 g/mol
Molecular FormulaC6H4N4O2
XLogP3-AA0.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0
Exact Mass164.03342538
Monoisotopic Mass164.03342538
Topological Polar Surface Area87.4 Ų
Heavy Atom Count12
Formal Charge0
Complexity192
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

Data sourced from PubChem for a related isomer, 4-nitro-1H-benzotriazole, and may not represent the exact values for 4-Nitro-1H-benzo[d] quora.comncat.edugoogle.comtriazol-1-ol. nih.gov

Current Research Landscape Pertaining to Nitrated Benzotriazole Derivatives

The current research landscape for nitrated benzotriazole derivatives is diverse, with investigations spanning several fields. A significant area of focus is their potential as energetic materials. The presence of the nitro group, a common feature in explosives, combined with the nitrogen-rich triazole ring, can lead to compounds with high energy content and good thermal stability.

Furthermore, nitrated benzotriazoles are being explored in medicinal chemistry. The introduction of a nitro group can modulate the biological activity of the parent benzotriazole, leading to new therapeutic candidates with potential applications as antimicrobial or anticancer agents. The synthesis of various substituted benzotriazole derivatives, including those with nitro groups, continues to be an active area of research, with chemists exploring new synthetic methodologies to access novel structures with tailored properties.

While specific research articles solely focused on 4-Nitro-1H-benzo[d] quora.comncat.edugoogle.comtriazol-1-ol are not abundant in the public domain, the broader research on nitrated benzotriazoles provides a valuable context for understanding the potential properties and applications of this specific compound. Further experimental and computational studies are needed to fully elucidate its unique characteristics and unlock its potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4O3 B13031200 4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4N4O3

Molecular Weight

180.12 g/mol

IUPAC Name

1-hydroxy-4-nitrobenzotriazole

InChI

InChI=1S/C6H4N4O3/c11-9-4-2-1-3-5(10(12)13)6(4)7-8-9/h1-3,11H

InChI Key

UTFVRHWVFZFUNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=NN2O

Origin of Product

United States

Synthetic Methodologies for 4 Nitro 1h Benzo D 1 2 3 Triazol 1 Ol and Analogues

De Novo Synthesis Strategies for the Benzotriazole (B28993) Core

De novo strategies are fundamental for creating the benzotriazole skeleton, offering pathways to variously substituted derivatives by choosing appropriately functionalized starting materials.

The classical and most common de novo synthesis of the benzotriazole core involves the diazotization of o-phenylenediamines. In this reaction, a 1,2-diaminobenzene derivative reacts with a source of nitrous acid, typically generated in situ from sodium nitrite and an acid like acetic acid. The reaction proceeds through the diazotization of one of the amino groups to form a monodiazonium salt, which then undergoes immediate intramolecular cyclization to yield the stable 1H-benzotriazole ring system.

Another modern and versatile approach for the regioselective synthesis of benzotriazoles is the [3 + 2] cycloaddition of azides to benzynes. This method allows for the rapid construction of a wide variety of substituted and functionalized benzotriazoles under mild conditions by reacting a chosen azide (B81097) with a benzyne intermediate, which is often generated in situ.

Functional Group Interconversion and Directed Nitration Approaches

These strategies begin with a pre-formed benzotriazole ring and introduce or modify substituents. This is a common pathway for producing nitro-benzotriazoles when the parent benzotriazole is readily available.

Direct nitration of the 1H-benzotriazole ring is a primary method for introducing nitro groups. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid (H2SO4/HNO3). The benzotriazole ring is electron-deficient, which makes electrophilic aromatic substitution, such as nitration, challenging and often requires harsh reaction conditions like elevated temperatures.

A key challenge in this approach is controlling the positional selectivity, as multiple isomers are often formed. The triazole moiety acts as a deactivating group, and the position of nitration is influenced by both the existing triazole ring and any other substituents on the benzene (B151609) ring. For example, extended nitration of 1H-benzotriazole at 120 °C for 48 hours can yield a mixture of products, including 5,7-dinitro-1H-benzotriazole (63%), 7-nitro-1H-benzotriazole (8%), and 5,6,7-trinitro-1H-benzotriazole (12%). The nitration of substituted benzotriazoles also results in isomeric mixtures, as seen in the nitration of 5-trifluoromethyl-1H-benzotriazole, which produces 5-trifluoromethyl-6-nitro-1H-benzotriazole and 5-trifluoromethyl-7-nitro-1H-benzotriazole.

Starting MaterialReaction ConditionsProductsYield (%)Reference
1H-BenzotriazoleH2SO4/HNO3, 120 °C, 48 h5,7-dinitro-1H-benzotriazole63
1H-BenzotriazoleH2SO4/HNO3, 120 °C, 48 h7-nitro-1H-benzotriazole8
1H-BenzotriazoleH2SO4/HNO3, 120 °C, 48 h5,6,7-trinitro-1H-benzotriazole12
5-Trifluoromethyl-1H-benzotriazoleH2SO4/HNO3, 90 °C, 2 h5-trifluoromethyl-6-nitro-1H-benzotriazole41
5-Trifluoromethyl-1H-benzotriazoleH2SO4/HNO3, 90 °C, 2 h5-trifluoromethyl-7-nitro-1H-benzotriazole25

The benzotriazole scaffold can be modified through various chemical transformations to introduce further diversity. Halogenated benzotriazoles, for instance, serve as versatile intermediates for carbon-carbon bond-forming reactions. Bromine-substituted benzotriazoles can undergo Suzuki–Miyaura cross-coupling reactions with aryl boronic acids to produce α-amino acids with conjugated side chains. This demonstrates the utility of pre-functionalized benzotriazoles in building more complex molecular architectures. Furthermore, existing nitro groups on a benzotriazole derivative can be chemically transformed; for example, the nitro groups on 2,4,8,10-tetranitrobenzotriazolo-[l,2-a]benzotriazolo-6-ium inner salt can be converted to azido groups by reacting with sodium azide.

Catalytic and Mechanistic Investigations in the Synthesis of 4-Nitro-1H-benzo[d]triazol-1-ol

The mechanism of direct nitration follows the principles of electrophilic aromatic substitution, where the active electrophile is the nitronium ion (NO2+). The reaction proceeds through the formation of a high-energy intermediate known as a σ-complex (or Wheland intermediate), and the transition state leading to this complex is often the rate-determining step. The regioselectivity of the reaction is determined by the relative free energies of the transition states for attack at different positions on the aromatic ring. High-level density functional theory (DFT) calculations have been employed to rationalize the observed routes of nitration and the resulting isomer distributions in electron-deficient nitro-1H-benzotriazoles.

While direct nitration itself is typically not a catalytic process, catalysis plays a significant role in other synthetic manipulations of the benzotriazole ring. For example, palladium catalysts are used for C-H activation and intramolecular amination to form 1-aryl-1H-benzotriazoles and in denitrogenative cyclization reactions. Copper catalysis is instrumental in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which is used to synthesize benzotriazole-triazole conjugates.

Sustainable and Green Chemistry Methodologies for Synthesis

The development of sustainable and environmentally benign synthetic methodologies is a central focus in modern chemistry. For the synthesis of 4-Nitro-1H-benzo[d] acs.orgijpsonline.comgsconlinepress.comtriazol-1-ol and its analogues, green chemistry principles are being applied to minimize waste, reduce energy consumption, and utilize less hazardous substances. While specific green synthesis routes for 4-Nitro-1H-benzo[d] acs.orgijpsonline.comgsconlinepress.comtriazol-1-ol are not extensively detailed in the provided research, broader green approaches for benzotriazole derivatives offer significant insights into more sustainable pathways. These methods focus on alternative energy sources, solvent-free conditions, and the use of eco-friendly reagents.

Key green chemistry approaches applicable to the synthesis of benzotriazole derivatives include microwave-assisted synthesis, mechanochemistry, and the use of greener solvent systems. These techniques often lead to shorter reaction times, higher yields, and a reduction in by-products compared to conventional methods. ijpsonline.comresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green organic synthesis. ijpsonline.com For benzotriazole derivatives, the use of microwave irradiation can significantly accelerate reactions, leading to improved yields in a fraction of the time required for conventional heating. ijpsonline.com This efficiency reduces energy consumption and minimizes the potential for side reactions. One study demonstrated that the synthesis of 5-substituted benzotriazole amides using microwave irradiation resulted in yields of 83-93%, compared to 65-72% with conventional methods. ijpsonline.com

Mechanochemistry, or reactions conducted by grinding solid reactants together, offers another solvent-free approach. acs.org This technique is particularly advantageous as it eliminates the need for potentially toxic solvents, simplifying work-up procedures and reducing waste. The synthesis of dipeptides and tripeptides using N-acyl benzotriazole derivatives has been successfully achieved through mechanochemical methods, showcasing the potential of this solvent-free approach for reactions involving benzotriazole scaffolds. acs.org

Solvent selection is a critical aspect of green chemistry. Efforts are being made to replace hazardous solvents with more environmentally friendly alternatives. For instance, an effective and simple solvent-free technique for the highly regioselective N-alkylation of benzotriazole has been developed using K2CO3, SiO2, and tetrabutylammonium bromide (TBAB) under both microwave and thermal conditions. gsconlinepress.com This method provides moderate to high yields of 1-alkyl benzotriazoles with short reaction times. gsconlinepress.com

The synthesis of the precursor, 1H-benzo[d] acs.orgijpsonline.comgsconlinepress.comtriazol-1-ol, can also be approached with green considerations. While traditional methods may involve hazardous reagents, the foundational synthesis of the benzotriazole ring often involves the cyclocondensation of o-phenylenediamines with sodium nitrite in acetic acid. gsconlinepress.com Greener variations of this process could involve optimizing reaction conditions to reduce acid concentration or exploring alternative diazotizing agents.

The direct nitration of 1H-benzotriazoles to produce nitro derivatives has been reported. uws.ac.uk To align this step with green chemistry principles, the use of milder nitrating agents, solvent-free conditions, or catalytic systems that minimize the use of strong acids could be explored.

The following table summarizes various sustainable methodologies that have been applied to the synthesis of benzotriazole derivatives and could be adapted for the synthesis of 4-Nitro-1H-benzo[d] acs.orgijpsonline.comgsconlinepress.comtriazol-1-ol.

Green MethodologyDescriptionReactants/ReagentsConditionsYieldReference
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction and improve yields.Benzotriazole-5-carbonyl chloride and various aminesMicrowave irradiation83-93% ijpsonline.com
Mechanochemistry Solvent-free synthesis through grinding of solid reactants.N-protected-α-amino acyl benzotriazole derivatives and α- or β-amino acid hydrochloridesBall-milling at 30 Hz77-95% acs.org
Solvent-Free N-Alkylation Regioselective N-alkylation without the use of a solvent.Benzotriazole, alkyl halides, K2CO3, SiO2, TBABMicrowave or thermalModerate to high gsconlinepress.com

Advanced Spectroscopic and Structural Elucidation of 4 Nitro 1h Benzo D 1 2 3 Triazol 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 4-Nitro-1H-benzo[d] rsc.orghmdb.carsc.orgtriazol-1-ol , a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of 4-Nitro-1H-benzo[d] rsc.orghmdb.carsc.orgtriazol-1-ol is expected to display distinct signals corresponding to the three aromatic protons on the benzene (B151609) ring. The presence of the electron-withdrawing nitro group at the C4 position significantly influences the chemical shifts of the adjacent protons.

The proton at C7 (H-7) would likely appear at the most downfield position due to the deshielding effects of both the adjacent triazole ring and the para-nitro group. The protons at C5 and C6 would exhibit chemical shifts influenced by their proximity to the nitro group and the triazole moiety, with their exact positions and coupling patterns being key identifiers.

Expected ¹H NMR Data: The aromatic region would likely show a complex splitting pattern. For comparison, in the related compound 5-nitro-2-phenyl-1H-benzimidazole, the aromatic protons appear in the range of δ 7.62-8.51 ppm. rsc.org The hydroxyl proton (-OH) on the triazole nitrogen would likely be a broad singlet, its chemical shift being sensitive to solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-5 ~8.0 - 8.4 d (doublet) J ≈ 7-9 Hz
H-6 ~7.6 - 7.9 t (triplet) J ≈ 7-9 Hz
H-7 ~8.3 - 8.7 d (doublet) J ≈ 7-9 Hz
N-OH Variable br s (broad singlet) N/A

(Note: These are predicted values based on analogous structures and may vary from experimental data.)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 4-Nitro-1H-benzo[d] rsc.orghmdb.carsc.orgtriazol-1-ol , six distinct signals are expected for the aromatic carbons. The carbon atom attached to the nitro group (C4) would be significantly deshielded, appearing at a lower field. The carbons of the triazole ring (C3a and C7a) would also have characteristic chemical shifts. For instance, in 1H-benzotriazole, the carbons attached to nitrogen appear around δ 145.9 and 131.1 ppm. researchgate.net

Expected ¹³C NMR Data: The chemical shifts for the benzene ring carbons would be influenced by the substituent effects of the nitro group. In 2-(4-nitrophenyl)-1H-benzimidazole, the carbon bearing the nitro group appears at δ 148.26 ppm, while other aromatic carbons are observed between δ 124.76 and 136.50 ppm. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C-3a ~140 - 145
C-4 ~145 - 150
C-5 ~120 - 125
C-6 ~128 - 132
C-7 ~115 - 120
C-7a ~130 - 135

(Note: These are predicted values based on analogous structures and may vary from experimental data.)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential. researchgate.net

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to confirm the H-5, H-6, and H-7 connectivity in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would differentiate between CH, CH₂, and CH₃ groups. For this molecule, it would confirm the presence of the three CH groups in the aromatic ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For 4-Nitro-1H-benzo[d] rsc.orghmdb.carsc.orgtriazol-1-ol , the key vibrational modes would be:

N-O Stretching: The nitro group (NO₂) would exhibit strong, characteristic symmetric and asymmetric stretching vibrations. These typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). rsc.org

O-H Stretching: A broad absorption band for the hydroxyl group (-OH) would be expected in the region of 3200-3600 cm⁻¹.

C=C and C=N Stretching: Aromatic C=C and triazole C=N stretching vibrations would be observed in the 1400-1625 cm⁻¹ range. rsc.org

N=N Stretching: The triazole ring's N=N stretch would appear in the fingerprint region.

C-H Stretching: Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1500 - 1560
Nitro (NO₂) Symmetric Stretch 1300 - 1370
Hydroxyl (O-H) Stretch 3200 - 3600 (broad)
Aromatic Ring C=C Stretch 1450 - 1600
Aromatic C-H Stretch 3000 - 3100

(Note: These are characteristic ranges and can vary based on the specific molecular environment.)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. For 4-Nitro-1H-benzo[d] rsc.orghmdb.carsc.orgtriazol-1-ol (C₆H₄N₄O₃), the calculated exact mass is approximately 180.0283 Da. nih.gov

The fragmentation pattern in the mass spectrum gives valuable structural information. Common fragmentation pathways for benzotriazole (B28993) derivatives involve the loss of stable neutral molecules. nih.gov Expected fragmentation for this compound could include:

Loss of N₂ (28 Da) from the triazole ring.

Loss of the hydroxyl group (-OH, 17 Da) or water (H₂O, 18 Da).

Loss of the nitro group (-NO₂, 46 Da) or nitric oxide (-NO, 30 Da). The fragmentation of the parent compound, 1-hydroxybenzotriazole (B26582), shows a prominent peak corresponding to the loss of N₂. nist.gov

Interactive Data Table: Predicted HRMS Fragments

Fragment Ion Proposed Neutral Loss m/z (approx.)
[M - N₂]⁺ N₂ 152
[M - OH]⁺ OH 163
[M - NO₂]⁺ NO₂ 134
[M - N₂ - CO]⁺ N₂, CO 124

(Note: The observed fragmentation pattern can be influenced by the ionization method used.)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of 4-Nitro-1H-benzo[d] rsc.orghmdb.carsc.orgtriazol-1-ol is expected to be dominated by π → π* transitions associated with the conjugated aromatic system. The presence of the nitro group, a strong chromophore, will likely cause a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength compared to the unsubstituted 1-hydroxybenzotriazole.

For comparison, 1H-1,2,3-triazole has a maximum absorption at 206 nm. rsc.org The addition of the benzene ring and the nitro group would significantly alter the electronic environment. The UV spectrum of a related quinoline-triazole hybrid showed a broad absorption from 260 nm to 310 nm, attributed to π → π* transitions. mdpi.com It is also possible that n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, would be observed as weaker absorption bands at longer wavelengths.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

An X-ray crystallographic analysis is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise measurements of the molecular geometry and the packing of molecules within the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A detailed crystallographic study would yield comprehensive tables of all bond lengths, bond angles, and torsion angles within the 4-Nitro-1H-benzo[d] nih.govresearchgate.netnih.govtriazol-1-ol molecule. This data is fundamental to understanding the electronic and steric effects of the nitro group on the benzotriazole core. For instance, it would be expected that the C-NO₂ bond would influence the geometry of the benzene ring, and the N-OH bond would be a key feature of the triazole ring.

A representative data table for bond lengths would have been presented here, had the data been available.

A representative data table for bond angles would have been presented here, had the data been available.

A representative data table for torsion angles would have been presented here, had the data been available.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The presence of a hydroxyl group (-OH) and a nitro group (-NO₂) suggests that hydrogen bonding would be a dominant intermolecular force in the crystal structure of 4-Nitro-1H-benzo[d] nih.govresearchgate.netnih.govtriazol-1-ol. An analysis of the crystal packing would reveal the specific hydrogen bond donors and acceptors, their distances, and the resulting network motif (e.g., chains, sheets, or a three-dimensional network). Other non-covalent interactions, such as π-π stacking between the aromatic rings, would also be anticipated and could be quantified.

Conformational Preferences and Polymorphism in the Crystalline State

Crystallographic analysis would reveal the preferred conformation of the molecule in the solid state, particularly the orientation of the hydroxyl and nitro groups relative to the benzotriazole ring system. Furthermore, it is possible that 4-Nitro-1H-benzo[d] nih.govresearchgate.netnih.govtriazol-1-ol could exhibit polymorphism, meaning it could crystallize in different forms with distinct molecular arrangements and physical properties. A comprehensive search of crystallographic databases would be necessary to identify if any polymorphs have been reported.

Should the crystallographic data for 4-Nitro-1H-benzo[d] nih.govresearchgate.netnih.govtriazol-1-ol become available in the future, a detailed and accurate article based on the provided outline could be generated.

Reactivity and Reaction Mechanisms of 4 Nitro 1h Benzo D 1 2 3 Triazol 1 Ol

Influence of the Nitro Group on Aromatic Ring Reactivity

The nitro group (NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. Its presence at the 4-position of the benzotriazole (B28993) ring system has profound consequences for the molecule's reactivity.

Activation towards Nucleophilic Aromatic Substitution (SNAr): The primary effect of the nitro group is the significant deactivation of the benzene (B151609) ring towards electrophilic attack and strong activation towards nucleophilic aromatic substitution. Electron-withdrawing groups, such as nitro groups, stabilize the negatively charged intermediate (a Meisenheimer complex) formed during SNAr reactions, thereby lowering the activation energy for this pathway. researchgate.netnih.gov While direct substitution on the nitro-bearing ring of 4-Nitro-1H-benzo[d] nih.govresearchgate.netresearchgate.nettriazol-1-ol itself is not the most common reaction, this principle is crucial in understanding the reactivity of related compounds where the benzotriazole moiety acts as a leaving group. For instance, in derivatives like 1-(2,4-dinitrophenoxy)-1H-benzo[d] nih.govresearchgate.netresearchgate.nettriazole, the dinitro-activated ring is highly susceptible to nucleophilic attack. scirp.orgscirp.org

Acidity of the N-H Tautomer: For the tautomeric form, 4-Nitro-1H-benzotriazole, the electron-withdrawing nitro group increases the acidity of the N-H proton on the triazole ring compared to the unsubstituted benzotriazole. chemicalbook.com This effect makes deprotonation more favorable, which can influence its reactivity in base-catalyzed reactions.

Nucleophilic and Electrophilic Reactivity of the Hydroxyl and Triazole Nitrogen Atoms

The triazole ring contains three nitrogen atoms and an N-hydroxyl group, all of which possess lone pairs of electrons and can exhibit nucleophilic or basic character. However, this is modulated by the electronic effects within the molecule.

Hydroxyl Group Reactivity: The oxygen atom of the hydroxyl group is a potential nucleophile and can undergo reactions such as O-alkylation. For example, the parent compound, 1H-benzo[d] nih.govresearchgate.netresearchgate.nettriazol-1-ol (HOBt), is readily alkylated at the oxygen atom with reagents like propargyl bromide in the presence of a base. mdpi.comresearchgate.net The N-O bond also makes the hydroxyl proton acidic, allowing it to act as a proton donor. The presence of the 4-nitro group is expected to increase the acidity of this hydroxyl group further by withdrawing electron density from the ring system.

Triazole Nitrogen Reactivity: In unsubstituted benzotriazole, the nitrogen atoms are nucleophilic and can be readily alkylated. chemicalbook.com However, in 4-Nitro-1H-benzo[d] nih.govresearchgate.netresearchgate.nettriazol-1-ol, the nucleophilicity of the triazole nitrogens is significantly diminished. The electron-withdrawing nitro group and the electronegative oxygen atom attached to N1 pull electron density away from the triazole system. This reduced nucleophilicity makes direct electrophilic attack at the N2 or N3 positions less favorable compared to the unsubstituted parent compound. Instead, the molecule is more often employed as a leaving group in coupling reactions or undergoes rearrangement. wikipedia.org

Kinetic and Mechanistic Investigations of Reactions Involving 4-Nitro-1H-benzo[d]nih.govresearchgate.netresearchgate.nettriazol-1-ol Derivatives

Kinetic studies of related systems provide critical insights into the reaction mechanisms involving the 1-hydroxybenzotriazole (B26582) moiety, especially when attached to a nitro-activated aromatic ring. The aminolysis of substrates like 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene (1) and 2-(1-hydroxybenzotriazolyl)-5-nitropyridine (2) serve as excellent models. scirp.orgscirp.org

These reactions proceed via nucleophilic aromatic substitution (SNAr), where an amine displaces the 1-hydroxybenzotriazolyl group. The rate of these reactions is highly dependent on the solvent and the nucleophile.

Rate Constants (kA in l·mol−1·s−1) for the Reactions of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene (1) with Various Amines. scirp.orgscirp.org
AmineMethanol (B129727) (MeOH)Acetonitrile (AN)Toluene (Tol)
Morpholine (Mo)1.584.880.00348
Cyclohexylamine (CHA)0.291.05-
Aniline (An)0.00310.0038-

Linear Free Energy Relationships (LFERs) are instrumental in elucidating reaction mechanisms. The Hammett equation, log(k/k₀) = σρ, relates the rate constants of a series of reactions with substituted reactants to the electronic properties of the substituents. wikipedia.orglibretexts.org

Reaction Constant (ρ): The reaction constant, ρ, indicates the sensitivity of the reaction to substituent effects. wikipedia.org For SNAr reactions, a large, positive ρ value is expected, signifying that electron-withdrawing substituents on the aromatic ring accelerate the reaction by stabilizing the buildup of negative charge in the transition state.

In the aminolysis of substrates like 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene, the rate enhancement follows the order Morpholine > Cyclohexylamine > Aniline. This order does not perfectly align with the pKa values of the amines, suggesting that factors other than basicity, such as the stability of the intermediate, play a crucial role. scirp.org The low activation enthalpies (ΔH#) and highly negative activation entropies (ΔS#) observed for these reactions are consistent with a highly ordered transition state, likely involving intramolecular hydrogen bonding. scirp.org

Chemical reactions can proceed in a single, coordinated step (concerted) or through multiple steps involving one or more intermediates (stepwise). psiberg.comdifferencebetween.com

For the SNAr reactions involving the displacement of a 1-hydroxybenzotriazolyl group from a nitro-activated ring, the evidence strongly supports a stepwise mechanism . scirp.orgscirp.org This pathway involves two distinct steps:

Nucleophilic Attack: The amine (nucleophile) attacks the electron-deficient carbon atom of the aromatic ring, forming a zwitterionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The 1-hydroxybenzotriazolyl anion is eliminated from the intermediate, restoring the aromaticity of the ring and forming the final product.

The mechanism is depicted as follows: Scheme 2: Stepwise mechanism for the reaction of an activated aryl-OBt derivative with an amine. scirp.org

The stability of the zwitterionic intermediate is a key factor. In polar solvents like methanol and acetonitrile, this charged intermediate is stabilized, facilitating the reaction. In nonpolar solvents like toluene, the reaction is significantly slower, and base catalysis may become necessary to assist in the deprotonation of the intermediate. scirp.org The observation that the departure of the leaving group can be the rate-determining step, rather than the initial nucleophilic attack, is a key feature of this mechanism. scirp.org

Ring-Opening and Rearrangement Reactions of Benzotriazoles

Benzotriazoles can undergo ring cleavage, typically initiated by heat, light, or chemical reagents, to form reactive intermediates like ortho-amino arenediazonium or α-diazo-imine species. nih.gov This reactivity has been harnessed for various synthetic transformations.

Dimroth-type Equilibrium: 1,2,3-Benzotriazoles can exist in equilibrium with a ring-opened α-diazo-imine species. This equilibrium is a gateway to further reactions, including denitrogenation. nih.gov

Denitrogenative Reactions: Under thermal or photochemical conditions, or catalyzed by transition metals, benzotriazoles can lose a molecule of N₂. researchgate.netacs.org For example, the pyrolysis or photolysis of 1-arylbenzotriazoles can lead to the formation of carbazoles via a denitrogenative cyclization. acs.org

Rearrangements: Crossover experiments have shown that the rearrangement of 1-benzoyloxybenzotriazoles to 3-benzoylbenzotriazole 1-oxides is an intermolecular process. scispace.com

Reactions with Nucleophiles: N-Nitro-benzotriazole reacts with various carbon nucleophiles to yield ring-opened o-nitramidophenylazo or hydrazone compounds, demonstrating the susceptibility of the triazole ring to nucleophilic attack followed by cleavage. researchgate.net

For 4-Nitro-1H-benzo[d] nih.govresearchgate.netresearchgate.nettriazol-1-ol, the strong electron-withdrawing nature of the nitro group would influence the stability of any intermediates formed during ring-opening, potentially favoring pathways that can accommodate the electronic demands of this substituent.

Photochemical and Thermal Reactivity Studies

The presence of a nitro group often imparts significant photochemical and thermal reactivity, and in some cases, energetic (explosive) properties. nih.gov

Thermal Reactivity: Nitro derivatives of benzotriazoles are often energetic materials with notable thermal stability. nih.gov Studies on 5,7-dinitrobenzotriazole reveal that its thermal decomposition in the molten state is an autocatalytic process. Quantum chemical calculations suggest that the decomposition is initiated by either nitro-nitrite isomerization (ONO₂) or C–NO₂ bond homolysis. nih.gov The C–NO₂ bond cleavage pathway tends to dominate at higher temperatures. Anhydrous 1-Hydroxybenzotriazole (HOBt) is known to be explosive, and the addition of a nitro group would likely increase this energetic character. wikipedia.org

Calculated Activation Barriers for Decomposition of Dinitrobenzotriazoles. nih.gov
Decomposition Pathway5,7-dinitrobenzotriazole (DBT)4-amino-5,7-dinitrobenzotriazole (ADBT)
Nitro-nitrite Isomerization (Ea, kJ mol−1)267276
C–NO₂ Bond Cleavage (ΔH, kJ mol−1)298320

The data suggests that the presence of an amino group increases the thermal stability, and similar substituent effects would be expected for a hydroxyl group.

Photochemical Reactivity: Nitroaromatic compounds are known to be photochemically active. mdpi.com The photolysis of nitroaromatics can lead to the production of reactive nitrogen species like NO₂⁻ and NO. For example, 4-nitroimidazole, upon exposure to near-UV light, undergoes degradation with an atmospheric lifetime of approximately 391 minutes. mdpi.com Given that 4-Nitro-1H-benzo[d] nih.govresearchgate.netresearchgate.nettriazol-1-ol contains a similar nitro-heterocyclic system, it is expected to be photolabile, potentially undergoing denitrogenation or transformations involving the nitro group under UV irradiation.

Derivatization and Functionalization Strategies Based on 4 Nitro 1h Benzo D 1 2 3 Triazol 1 Ol

Synthesis of Conjugates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and other Click Chemistry Approaches

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, has become a cornerstone in the synthesis of complex molecular architectures. nih.gov Among these reactions, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is particularly prominent for its efficiency in forming stable 1,4-disubstituted 1,2,3-triazole linkages. ebi.ac.ukcambridgemedchemconsulting.com This methodology has been successfully applied to derivatives of 1H-benzo[d] nih.govnih.govnih.govtriazol-1-ol (HOBt) to create novel hybrid molecules. ijpcbs.comacs.org

A key strategy involves the initial functionalization of 4-Nitro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-ol to introduce either an azide (B81097) or a terminal alkyne. For instance, O-alkylation of the hydroxyl group with a propargyl halide can yield an O-acetylenic derivative. acs.org This alkyne-functionalized nitrobenzotriazole can then be coupled with a variety of azide-containing molecules using standard CuAAC conditions, which typically involve a copper(I) catalyst, often generated in situ from CuSO4 and a reducing agent like sodium ascorbate. ijpcbs.comacs.org

The versatility of this approach allows for the conjugation of the 4-Nitro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-ol moiety to a wide array of molecular scaffolds, including but not limited to:

Biomolecules: Peptides, carbohydrates, and nucleotides can be functionalized with the nitrobenzotriazole unit, enabling studies in chemical biology and bioconjugation.

Heterocyclic Systems: Coupling with other heterocyclic molecules, such as quinolines, can generate hybrid compounds with potentially novel pharmacological profiles. ijpcbs.comacs.org

Polymers and Materials: Incorporation into polymeric structures or onto surfaces can be achieved, leading to new materials with tailored properties. cambridgemedchemconsulting.com

Table 1: Examples of Reagents for CuAAC Conjugation with Functionalized 4-Nitro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-ol

Functionalized NitrobenzotriazoleAzide/Alkyne PartnerResulting Conjugate Structure
O-propargyl-4-nitro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-olAzido-functionalized quinolineQuinoline-triazole-nitrobenzotriazole hybrid
Azidoethyl-4-nitro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-ol etherTerminal alkyne-containing peptidePeptide-triazole-nitrobenzotriazole conjugate
O-propargyl-4-nitro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-olAzido-functionalized sugarCarbohydrate-triazole-nitrobenzotriazole conjugate

Beyond CuAAC, other click reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) or thiol-ene reactions, could potentially be adapted for the derivatization of 4-Nitro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-ol, offering alternative pathways that may be advantageous under specific reaction conditions, for example, in biological systems where copper toxicity is a concern. nih.gov

Formation of Novel Benzotriazole-Fused Heterocyclic Systems

The benzotriazole (B28993) core of 4-Nitro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-ol can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Such structures are of significant interest in medicinal chemistry and materials science due to their rigid conformations and unique electronic properties. Strategies to achieve this often involve intramolecular cyclization reactions of appropriately substituted benzotriazole derivatives.

One potential approach is the synthesis of benzimidazo[1,2-c]quinazolines, which has been achieved from 2-(2-bromophenyl)-1H-benzimidazole precursors through a copper-catalyzed Ullmann-type C-N coupling followed by an intramolecular cross-dehydrogenative coupling. acs.org A similar strategy could be envisioned for 4-Nitro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-ol. For instance, derivatization at the N-1 position of the triazole ring with a 2-halophenyl group could set the stage for an intramolecular cyclization to form a fused quinazoline-like structure. The presence of the nitro group would influence the electronic properties of the resulting fused system.

Another strategy involves the synthesis of pyrimidine- and quinazoline-fused benzimidazole-4,7-diones from dimethoxy-substituted benzo ebi.ac.ukacs.orgimidazo[1,2-a]pyrimidines and benzo ebi.ac.ukacs.orgimidazo[1,2-a]quinazolines. nih.gov By analogy, a suitably functionalized 4-nitrobenzotriazole could undergo cyclocondensation reactions to form novel fused systems. For example, a reaction with β-bromo-α,β-unsaturated aldehydes could potentially lead to pyrimidine-fused nitrobenzotriazoles.

Furthermore, intramolecular cyclization reactions can be facilitated by various catalytic systems. For example, cascade reactions involving Prins/Friedel-Crafts cyclization have been used to synthesize 4-aryltetralin-2-ols and related structures. beilstein-journals.org A strategically designed derivative of 4-Nitro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-ol bearing an appropriate side chain could potentially undergo an intramolecular cyclization to form a novel fused ring system.

Regioselective Modification at the Benzene (B151609) and Triazole Rings

The aromatic benzene ring and the heterocyclic triazole ring of 4-Nitro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-ol present distinct opportunities for regioselective functionalization.

Modification of the Benzene Ring:

The benzene ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group and the fused triazole system. libretexts.org This allows for the introduction of various nucleophiles at positions ortho and para to the nitro group. The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comyoutube.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, making the nitro-substituted ring of 4-Nitro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-ol a prime candidate for such reactions. youtube.com

For instance, if a suitable leaving group (e.g., a halogen) is present on the benzene ring, it can be displaced by a variety of nucleophiles such as amines, alkoxides, and thiolates. The regioselectivity of the substitution is dictated by the position of the leaving group relative to the nitro group, with ortho and para positions being highly favored. youtube.comyoutube.com

Modification of the Triazole Ring:

The triazole ring itself can be a site for modification. While the N-1 position is occupied by the hydroxyl group, the other nitrogen atoms of the triazole ring could potentially be alkylated or otherwise functionalized, although this may be less common and require specific reaction conditions. The synthesis of N-aryltriazoles has been achieved through a copper-promoted one-pot Sandmeyer-type reaction, which could be an adaptable method. organic-chemistry.org

Table 2: Potential Regioselective Modifications

Ring SystemReaction TypePotential ReagentsExpected Outcome
Benzene RingNucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, Thiolates (with a suitable leaving group on the ring)Introduction of new substituents ortho/para to the nitro group
Benzene RingC-H FunctionalizationTransition metal catalysts (e.g., Iridium) with borylating agentsIntroduction of boryl groups for further cross-coupling reactions
Triazole RingN-AlkylationAlkyl halides under basic conditionsAlkylation at a triazole nitrogen (if sterically and electronically feasible)

Preparation of Prodrugs and Bioisosteres for Research Applications

Prodrug Strategies:

The nitroaromatic group is a known pharmacophore in some drugs, but it can also be associated with toxicity. nih.gov A prodrug approach can be employed to mask the nitro group or other functional moieties of 4-Nitro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-ol, with the aim of improving its physicochemical properties or achieving targeted release. fiveable.meorientjchem.org Prodrugs are inactive compounds that are converted into the active drug in the body through enzymatic or chemical transformation. ijpcbs.com

For a nitro-containing compound like 4-Nitro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-ol, a prodrug strategy could involve the modification of the nitro group itself or the hydroxyl group. For example, the hydroxyl group could be esterified to improve lipophilicity and membrane permeability. This ester linkage would then be cleaved in vivo by esterases to release the active compound.

Bioisosteric Replacements:

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a molecule. cambridgemedchemconsulting.com

For 4-Nitro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-ol, the nitro group is a key target for bioisosteric replacement. The nitro group is often considered a potential liability in drug candidates due to concerns about metabolic reduction to reactive and potentially toxic species. nih.govnih.govebi.ac.ukacs.org A notable bioisosteric replacement for an aliphatic nitro group is the trifluoromethyl (CF3) group. nih.govnih.govebi.ac.ukacs.org The CF3 group mimics the steric and electronic properties of the nitro group to some extent but is generally more metabolically stable. nih.gov Replacing the nitro group in 4-Nitro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-ol with a CF3 group could therefore lead to analogs with an improved safety profile while potentially retaining the desired biological activity.

Other potential bioisosteres for the nitro group include a cyano (-CN) group or a sulfone (-SO2R) group. The choice of bioisostere would depend on the specific research application and the desired modulation of the molecule's properties.

Table 3: Potential Prodrug and Bioisosteric Modifications

Modification TypeTarget GroupExample ModificationRationale
Prodrug1-hydroxyl groupEsterification (e.g., with an amino acid)Improve solubility and/or membrane permeability; targeted release
Bioisosteric Replacement4-nitro groupTrifluoromethyl (CF3) groupImprove metabolic stability and reduce potential toxicity
Bioisosteric Replacement4-nitro groupCyano (CN) groupMimic electron-withdrawing properties with different steric and metabolic profile
Bioisosteric ReplacementBenzotriazole coreReplacement with other heterocyclic ringsModulate overall physicochemical properties and biological target interactions

Computational and Theoretical Investigations of 4 Nitro 1h Benzo D 1 2 3 Triazol 1 Ol

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 4-Nitro-1H-benzo[d] nih.govmdpi.comnih.govtriazol-1-ol. These studies focus on the distribution of electrons within the molecule and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals and the HOMO-LUMO gap are crucial descriptors of a molecule's kinetic stability and chemical reactivity.

Prediction of Reaction Mechanisms and Elucidation of Transition States

Computational chemistry provides powerful tools for predicting the pathways of chemical reactions and identifying the high-energy transition states that govern the reaction rates. For derivatives of benzotriazole (B28993), computational studies have been used to elucidate reaction mechanisms. For example, the vicarious nucleophilic substitution in nitrobenzotriazole derivatives has been studied, revealing that the reaction outcome is influenced by stereoelectronic factors and bond lengths. researchgate.net

In the context of cycloaddition reactions, which are relevant to triazoles, DFT calculations have been used to examine the [3+2] and [1+2] cycloaddition pathways between ethene and various nitrilimines. researchgate.net These studies reveal low reaction barriers and high exothermicities, consistent with the transient nature of the reacting species. researchgate.net While a specific computational study on the reaction mechanisms of 4-Nitro-1H-benzo[d] nih.govmdpi.comnih.govtriazol-1-ol was not identified in the provided search results, the methodologies applied to related systems could be used to predict its reactivity in various chemical transformations. For instance, the degradation of 1H-benzotriazole by hydroxyl radicals has been investigated, providing insights into potential degradation pathways. acadpubl.eu

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can accurately predict spectroscopic parameters, which is invaluable for the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. For various triazole and benzimidazole (B57391) derivatives, theoretical NMR data have shown good agreement with experimental spectra. sciengine.comresearchgate.net For instance, in a study of a quinoline-based triazole derivative of hydroxybenzotriazole (B1436442), the 1H and 13C NMR spectra were fully characterized, and the chemical shifts were reported.

Similarly, computational methods are employed to calculate vibrational frequencies (IR and Raman). The theoretical spectra of triazoles and benzotriazoles have been computed using DFT, and the assignments of observed bands were facilitated by these calculations, clarifying previous ambiguities. For related nitro compounds like 2-nitro- and 4-nitrobenzaldehydes, optimized geometries and harmonic vibrational frequencies have been calculated and show good agreement with experimental data after scaling.

While specific calculated NMR and vibrational data for 4-Nitro-1H-benzo[d] nih.govmdpi.comnih.govtriazol-1-ol are not detailed in the provided search results, the established accuracy of these computational methods for similar structures suggests that they would be highly effective for this compound as well.

Tautomeric Equilibria and Energetic Stability of Isomeric Forms

Tautomerism is a key characteristic of benzotriazole and its derivatives. Computational studies are crucial for determining the relative stabilities of different tautomeric forms. For benzotriazole 1-oxide and its 4- and 6-nitro derivatives, it has been shown that in aqueous solution, the N-oxide tautomeric forms are predominant. rsc.org However, in ethanol, the unsubstituted and 6-nitro compounds exist mainly in the N-hydroxy forms, while the 4-nitro derivative exists as a mixture of both tautomers in comparable amounts. rsc.org

Theoretical calculations on 5,7-dinitrobenzotriazoles have revealed that the 1H tautomer is the most energetically favorable form. The study of thione-thiol tautomerism in 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been investigated using a combination of HPLC-MS and computational methods, which allowed for the quantification of the tautomeric mixture. These studies highlight the importance of the solvent environment and substituent effects on the tautomeric equilibrium. For 4-Nitro-1H-benzo[d] nih.govmdpi.comnih.govtriazol-1-ol, it is expected that a similar equilibrium between the N-oxide and N-hydroxy forms exists, with the position of the equilibrium being solvent-dependent.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (if applicable for a theoretical study, avoiding biological effects)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a receptor. While these methods are most commonly applied in drug discovery to study biological targets, the principles can be applied to understand non-biological ligand-receptor interactions as well.

Numerous studies have employed molecular docking to investigate the interaction of benzotriazole and triazole derivatives with various protein targets. nih.govsciengine.com For example, benzotriazole-based β-amino alcohols and their corresponding 1,3-oxazolidines have been synthesized and their interactions with bacterial proteins studied via molecular docking to understand their antibacterial activity. nih.gov In another study, molecular docking was used to explore the binding of 1,2,4-triazole (B32235) derivatives to enzymes involved in oxidative stress.

While a specific theoretical study on the non-biological ligand-receptor interactions of 4-Nitro-1H-benzo[d] nih.govmdpi.comnih.govtriazol-1-ol was not found, the extensive use of these computational methods for its derivatives underscores their utility in predicting and rationalizing molecular interactions.

Development of Quantitative Structure-Reactivity Relationships (QSAR) Models

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their reactivity or other properties. These models are widely used in chemistry and toxicology to predict the properties of new compounds.

Several QSAR studies have been conducted on nitroaromatic compounds and triazole derivatives. nih.govmdpi.comnih.gov For instance, QSAR models have been developed to predict the toxicity of nitrobenzene (B124822) derivatives using quantum molecular descriptors. mdpi.com In these models, descriptors such as hyperpolarizability and the conductor-like screening model (COSMO) area have been found to be significant. mdpi.com Another study focused on developing 3D-QSAR models for substituted 1,2,4-triazole derivatives to understand their anticancer potential. nih.gov These models use steric and electrostatic fields to correlate structure with activity.

The development of QSAR models for nitrobenzotriazole derivatives would involve calculating various molecular descriptors (e.g., electronic, steric, and lipophilic) and using statistical methods like multiple linear regression or partial least squares to build a predictive model. Such models can provide valuable insights into the structural features that govern the reactivity of these compounds.

Advanced Applications in Organic Synthesis Driven by 4 Nitro 1h Benzo D 1 2 3 Triazol 1 Ol

Role as an Activating Group in Coupling Reactions

One of the most prominent roles of 1-hydroxybenzotriazole (B26582) derivatives is as an activating group or additive in coupling reactions, most notably in the formation of amide bonds during peptide synthesis. wikipedia.orgnih.gov When used in conjunction with a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI), 4-Nitro-1H-benzo[d] creative-peptides.comnih.govpeptide.comtriazol-1-ol facilitates the activation of a carboxylic acid. creative-peptides.combachem.com

The mechanism involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions, including rearrangement to an unreactive N-acylurea and racemization of the chiral center of the amino acid. nih.gov This is where the hydroxybenzotriazole (B1436442) derivative intervenes. It rapidly intercepts the O-acylisourea to form a benzotriazolyl active ester. creative-peptides.comnih.govyoutube.com This active ester is more stable than the O-acylisourea but sufficiently reactive to undergo efficient aminolysis (attack by the amine component) to form the desired amide bond. creative-peptides.comwikipedia.org

The presence of the electron-withdrawing nitro group at the 4-position enhances the efficacy of this process. The increased acidity of the N-hydroxyl group on 4-Nitro-1H-benzo[d] creative-peptides.comnih.govpeptide.comtriazol-1-ol, compared to the unsubstituted HOBt, makes it a better nucleophile for attacking the O-acylisourea intermediate. testbook.comquora.com Furthermore, the resulting 4-nitrobenzotriazolyl ester is a more reactive acylating agent because the 4-nitrobenzotriazoloxide is a better leaving group, accelerating the final coupling step. bachem.com This increased reactivity is crucial for minimizing side reactions, especially racemization. peptide.comresearchgate.netresearchgate.net

Table 1: Comparison of HOBt-based Additives in Coupling Reactions This table is generated based on established principles of reactivity in peptide coupling chemistry.

Additive Key Feature Advantage in Coupling
1-Hydroxybenzotriazole (HOBt) Standard additive Suppresses racemization, converts O-acylisourea to a more stable active ester. creative-peptides.comwikipedia.org
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) Electron-withdrawing chloro group More acidic and reactive than HOBt, leading to faster coupling and better suppression of side reactions. peptide.comluxembourg-bio.comluxembourg-bio.com
4-Nitro-1H-benzo[d] creative-peptides.comnih.govpeptide.comtriazol-1-ol Strong electron-withdrawing nitro group Expected to be highly acidic and reactive, leading to highly activated esters and very efficient coupling. testbook.comlibretexts.orgquora.com
7-Aza-1-hydroxybenzotriazole (HOAt) Pyridine (B92270) nitrogen in the ring system Very effective at accelerating coupling and suppressing racemization, often superior to HOBt. researchgate.net

Utilization as a Versatile Leaving Group in Various Transformations

The benzotriazole (B28993) moiety is not only a component of activating agents but can also function as an excellent leaving group in its own right, particularly in nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and it must possess a good leaving group. wikipedia.org The 1,2,3-triazolyl ring fulfills the role of the leaving group effectively.

Research has demonstrated that 2,6-bis(1,2,3-triazol-1-yl)purines are excellent substrates for SNAr reactions with various O- and C-nucleophiles. nih.govresearchgate.net The triazolyl group at the C6 position of the purine (B94841) ring is selectively displaced under mild, transition-metal-free conditions, showcasing its pronounced leaving group ability. nih.govnih.gov The stability of the resulting benzotriazolide anion contributes to the favorability of these reactions.

The introduction of a 4-nitro substituent onto the benzotriazole scaffold would further enhance its capacity as a leaving group. The strong electron-withdrawing nitro group stabilizes the negative charge on the departing triazolide anion through resonance and inductive effects, making the substitution process more facile. nih.govnih.gov This principle allows for the use of 4-nitrobenzotriazole-substituted substrates in reactions where displacing less activated leaving groups would be challenging. For instance, in SNAr-Arbuzov reactions, the 1,2,3-triazole moiety has been successfully employed as a leaving group to synthesize C6-phosphonated purine derivatives, a transformation that forms a C-P bond. beilstein-journals.orgsemanticscholar.org

Strategies for Enabling Challenging Bond Formations (e.g., C-N, C-O, C-C bond formation)

The chemistry of 4-Nitro-1H-benzo[d] creative-peptides.comnih.govpeptide.comtriazol-1-ol and its related structures provides robust strategies for the formation of several key bond types that are fundamental to organic synthesis.

C-N Bond Formation: This is the most classic application, where the compound serves as an activating agent for carboxylic acids to form amides, particularly peptides. wikipedia.orgbachem.com The use of HOBt-derived reagents is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the construction of long and complex peptide chains with high fidelity. The enhanced reactivity conferred by the 4-nitro group makes it especially suitable for difficult couplings where standard conditions might fail.

C-O Bond Formation: The same principle of active ester formation can be applied to the synthesis of esters from carboxylic acids and alcohols. acs.org A recent study demonstrated a highly stereoselective synthesis of β-glycosyl esters using HOBt-mediated esterification of glycosyl hemiacetals. acs.org Additionally, the use of the triazolyl moiety as a leaving group in SNAr reactions provides a pathway to C-O bond formation by reacting a triazolyl-substituted arene with an alcohol or alkoxide. nih.gov

C-C Bond Formation: While less common than C-N formation, the benzotriazole scaffold can facilitate C-C bond formation. youtube.com The SNAr reaction of 2,6-bistriazolylpurines with C-nucleophiles like ethyl acetoacetate (B1235776) and diethyl malonate proceeds in high yields, demonstrating a transition-metal-free method for creating new C-C bonds on the purine core. nih.govresearchgate.net

Table 2: Bond Formations Enabled by Benzotriazole Derivatives

Bond Type Method Role of Benzotriazole Moiety Example Transformation Reference(s)
C-N (Amide) Active Ester Formation Activating Group Carboxylic Acid + Amine → Amide creative-peptides.comwikipedia.orgnih.gov
C-O (Ether/Ester) Nucleophilic Aromatic Substitution Leaving Group Aryl-Triazole + Alcohol → Aryl-Ether nih.govresearchgate.net
C-O (Ester) Active Ester Formation Activating Group Carboxylic Acid + Alcohol → Ester acs.org
C-C Nucleophilic Aromatic Substitution Leaving Group Aryl-Triazole + C-Nucleophile → Aryl-Alkyl nih.govresearchgate.net
C-P (Phosphonate) SNAr-Arbuzov Reaction Leaving Group Aryl-Triazole + Trialkyl phosphite (B83602) → Aryl-Phosphonate beilstein-journals.orgsemanticscholar.org

Influence on Reaction Stereochemistry and Diastereoselectivity

A critical challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-amino acids. During the activation of a protected amino acid, the acidity of the α-proton is increased, making it susceptible to deprotonation and subsequent racemization (or epimerization) via a planar oxazolone (B7731731) intermediate. peptide.comnih.gov

One of the most significant contributions of HOBt and its derivatives is their ability to suppress this racemization. peptide.comresearchgate.net By rapidly converting the initial, highly racemization-prone O-acylisourea intermediate into a HOBt-active ester, the lifetime of the species that can lead to the oxazolone is minimized. youtube.comnih.gov The active ester then reacts cleanly with the amine component. The enhanced reactivity of reagents based on 4-Nitro-1H-benzo[d] creative-peptides.comnih.govpeptide.comtriazol-1-ol would further improve racemization suppression, as the faster the active ester is formed and consumed, the less opportunity there is for loss of stereochemical purity. researchgate.netnih.gov Studies have shown that additives like 6-Cl-HOBt are highly effective at minimizing racemization, and the 4-nitro derivative is expected to perform similarly or better. researchgate.net

The influence of the benzotriazole scaffold extends to other stereoselective transformations. For example, the conjugate addition of HOBt to E-vinylogous γ-amino acids, mediated by HBTU, proceeds with moderate diastereoselectivity to furnish novel β-benzotriazole N-oxide substituted γ-amino acids. rsc.org Other research has focused on the diastereoselective synthesis of complex heterocyclic systems, such as fused-triazolobenzodiazepines, where the triazole moiety is integral to the final structure. rsc.org These examples highlight the potential of using the inherent structural and electronic features of substituted benzotriazoles to control the stereochemical outcome of a variety of chemical reactions.

Future Perspectives and Emerging Research Areas for 4 Nitro 1h Benzo D 1 2 3 Triazol 1 Ol

Exploration of Undiscovered Reactivity Patterns and Synthetic Pathways

The synthesis and reactivity of 4-Nitro-1H-benzo[d] chemistryworldconference.comhighergov.comllnl.govtriazol-1-ol are not extensively documented, presenting a fertile ground for fundamental synthetic chemistry research. Future investigations are expected to focus on both establishing reliable synthetic routes and exploring the compound's unique reactivity.

The primary synthetic route to this compound would likely involve the direct nitration of 1H-benzo[d] chemistryworldconference.comhighergov.comllnl.govtriazol-1-ol (HOBt). The nitration of the parent 1H-Benzotriazole to yield 4-nitro-1H-benzotriazole is known to proceed using a mixture of concentrated nitric and sulfuric acids. chemicalbook.com A similar approach for HOBt would need to be optimized to control regioselectivity and manage the reactivity of the N-hydroxy group. An alternative pathway could involve the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine, drawing from established methods for forming the benzotriazol-1-ol ring system from nitro-substituted precursors. chemicalbook.com

Once synthesized, the exploration of its reactivity will be paramount. The presence of three key functional zones—the N-hydroxy group, the nitro substituent, and the triazole ring system—suggests a variety of potential transformations.

Reactions at the N-hydroxy group: Analogous to HOBt, the hydroxyl group can be a site for O-alkylation or O-acylation. mdpi.comresearchgate.net The introduction of various alkyl, aryl, or acyl groups could generate a library of novel derivatives with tailored properties for applications in medicinal chemistry or material science.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the benzene (B151609) ring, potentially allowing for nucleophilic aromatic substitution (SNAr) reactions at positions ortho or para to the nitro group, a reactivity pattern not readily available in the parent HOBt molecule.

Ring-Opening Reactions: Research on N-nitro-benzotriazoles has shown they can react with nucleophiles to give ring-opened o-nitramidophenylazo or hydrazone compounds. researchgate.net Investigating whether 4-Nitro-1H-benzo[d] chemistryworldconference.comhighergov.comllnl.govtriazol-1-ol undergoes similar ring-cleavage pathways could lead to novel scaffolds for organic synthesis.

Multicomponent Reactions (MCRs): The compound's functional group array makes it an intriguing candidate for use in MCRs to rapidly build molecular complexity.

A summary of potential synthetic pathways and reactivity studies is presented below.

Research Focus Proposed Method/Reaction Potential Outcome/Application Reference for Analogy
Synthesis Direct nitration of 1-hydroxybenzotriazole (B26582) (HOBt).Efficient access to the target compound. chemicalbook.com
Synthesis Reaction of 1-chloro-2,4-dinitrobenzene with hydrazine.Alternative route using different starting materials. chemicalbook.comgoogle.com
Reactivity O-alkylation/O-acylation of the N-hydroxy group.Library of new derivatives for screening. mdpi.comresearchgate.net
Reactivity Nucleophilic Aromatic Substitution (SNAr).Functionalization of the aromatic ring.General SNAr principles.
Reactivity Ring-opening with C- or N-nucleophiles.Access to novel linear azo or hydrazone structures. researchgate.net

Development of Asymmetric Synthetic Applications and Chiral Derivatives

The field of asymmetric synthesis offers a significant, albeit speculative, avenue for future research on 4-Nitro-1H-benzo[d] chemistryworldconference.comhighergov.comllnl.govtriazol-1-ol. The development of chiral derivatives could unlock applications in stereoselective synthesis and chiral materials science. As there are no current reports on the asymmetric applications of this specific molecule, future work would be foundational.

A primary strategy would involve the synthesis of chiral derivatives by modifying the N-hydroxy group. Reaction with chiral acids or alcohols could produce diastereomeric esters or ethers. These new chiral compounds could then be evaluated as catalysts or auxiliaries in asymmetric transformations.

A more ambitious goal would be to explore the potential for atropisomerism. While the parent benzotriazole (B28993) is planar, appropriate substitution could induce axial chirality. Research on the catalytic, enantioselective synthesis of atropisomeric N-aryl 1,2,4-triazoles has been successfully demonstrated using chiral phosphoric acid catalysts. nih.gov A similar conceptual approach could be applied to derivatives of 4-Nitro-1H-benzo[d] chemistryworldconference.comhighergov.comllnl.govtriazol-1-ol, aiming to create novel, stable, and optically active atropisomers. These chiral scaffolds could be of interest as new classes of ligands for transition-metal catalysis.

The key research directions would include:

Synthesis of Chiral Auxiliaries: Derivatizing the N-OH group with enantiopure compounds.

Catalytic Asymmetric Derivatization: Developing methods to asymmetrically functionalize the benzotriazole core.

Exploration of Atropisomerism: Designing and synthesizing sterically hindered derivatives to investigate the possibility of creating stable atropisomers, potentially through catalyst-controlled cyclization reactions. nih.gov

Integration into Flow Chemistry and Continuous Manufacturing Processes

The production of energetic materials, a key potential application for nitrated benzotriazoles, is increasingly shifting from traditional batch processing to continuous manufacturing and flow chemistry. nationaldefensemagazine.org This shift is driven by significant improvements in safety, process control, efficiency, and product consistency. chemistryworldconference.comnitechsolutions.co.uk Given that anhydrous HOBt is explosive and other nitrated aromatics are high-energy materials, 4-Nitro-1H-benzo[d] chemistryworldconference.comhighergov.comllnl.govtriazol-1-ol is an ideal candidate for development within a continuous flow paradigm.

Future research will likely focus on adapting known batch synthesis procedures for this compound and its precursors to a continuous flow setup. Key steps that are amenable to this transition include:

Nitration: Continuous nitration is a well-established industrial process that offers superior temperature control, minimizing the risk of thermal runaways and improving the selectivity of the reaction.

Crystallization: Continuous crystallization, using technologies like oscillatory baffled crystallizers, can produce energetic materials with consistent purity and particle size distribution, which are critical for performance and safety. chemistryworldconference.com

Multi-step Synthesis: Modular flow platforms can integrate several reaction and purification steps into a single, streamlined process, reducing manual handling of hazardous intermediates. highergov.comllnl.gov

The development of a continuous synthesis platform for 4-Nitro-1H-benzo[d] chemistryworldconference.comhighergov.comllnl.govtriazol-1-ol would not only enhance the safety and efficiency of its production but also facilitate rapid process optimization and scale-up for potential industrial applications. llnl.gov

Advanced Material Science Applications Based on Nitrated Benzotriazole Scaffolds

The most immediate and promising future application for 4-Nitro-1H-benzo[d] chemistryworldconference.comhighergov.comllnl.govtriazol-1-ol is in the field of advanced materials, particularly as an energetic material. The combination of a high-nitrogen heterocyclic ring (benzotriazole), an energy-rich nitro group, and an oxygen-providing N-oxide moiety makes this scaffold highly attractive for creating high-density, high-performance, and thermally stable explosives or propellants. researchgate.netmdpi.com

The N-oxide group is particularly beneficial as it can improve the oxygen balance of the molecule, leading to more efficient combustion and higher energy release. mdpi.commdpi.com Research on other heterocyclic N-oxides has shown they possess excellent detonation properties and high energy density. mdpi.com

Future work will involve the synthesis of 4-Nitro-1H-benzo[d] chemistryworldconference.comhighergov.comllnl.govtriazol-1-ol and its comprehensive characterization to determine key energetic properties. These properties would then be compared to existing energetic materials.

Compound Formula Density (g/cm³) Detonation Velocity (m/s) Key Features Reference
TATOT C₄H₆N₈1.859290 (Calculated)Fused aminotriazole rings mdpi.com
LLM-105 C₆H₄N₄O₅1.9188560 (Experimental)Dinitro pyridine (B92270) N-oxide mdpi.com
1-Phenyl-5,7-dinitrobenzotriazole C₁₂H₇N₅O₄1.57-Dinitrobenzotriazole derivative dtic.mil
4-Nitro-1H-benzo[d] chemistryworldconference.comhighergov.comllnl.govtriazol-1-ol (Projected) C₆H₄N₄O₃>1.7 (Projected)>8000 (Projected)Nitro and N-oxide functionalities-

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